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For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-1-butene is a versatile bifunctional molecule of significant interest in organic

synthesis and as a building block in the development of novel pharmaceutical compounds.[1][2]

Its structure, incorporating both a reactive allylic bromide and a terminal double bond, allows for

a wide range of chemical transformations, making it a valuable intermediate in the construction

of complex molecular architectures. This technical guide provides an in-depth overview of the

fundamental properties, reactivity, and handling of 3-Bromo-1-butene.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Bromo-1-butene is presented in

Table 1. These properties are crucial for its application in various synthetic procedures,

dictating reaction conditions and purification methods.

Table 1: Fundamental Properties of 3-Bromo-1-butene
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Property Value Reference

Chemical Formula C₄H₇Br [3]

Molecular Weight 135.004 g/mol [3]

CAS Number 22037-73-6 [3]

Appearance Colorless liquid

Density 1.307 g/cm³ [3]

Boiling Point 88.7 °C at 760 mmHg [3]

Melting Point -115.07 °C (estimate) [3]

Flash Point 7.2 °C [3]

Refractive Index 1.4686 [3]

Solubility
Insoluble in water, soluble in

common organic solvents.

Vapor Pressure 68.2 mmHg at 25°C [3]

Spectroscopic Data
The structural characterization of 3-Bromo-1-butene is well-established through various

spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for 3-Bromo-1-butene
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Technique
Key Peaks/Signals (ppm or
cm⁻¹)

Reference

¹H NMR (CDCl₃)
δ ~1.7 (d, 3H), ~4.6 (m, 1H),

~5.2 (m, 2H), ~5.9 (m, 1H)
[4]

¹³C NMR (CDCl₃) δ ~25, 55, 117, 138 [5][6][7]

Infrared (IR)

~3080 (C-H, sp²), ~2970 (C-H,

sp³), ~1640 (C=C), ~920, 990

(=C-H bend), ~600 (C-Br)

[8][9]

Mass Spectrometry (MS)
m/z 134/136 (M⁺, bromine

isotopes), 55 (base peak)
[10][11]

Reactivity and Synthetic Applications
3-Bromo-1-butene's reactivity is dominated by its two functional groups: the allylic bromide

and the terminal alkene. This dual reactivity makes it a valuable precursor in a variety of

organic transformations.[1][2]

Nucleophilic Substitution (Sₙ1)
The secondary allylic nature of the carbon-bromine bond makes 3-Bromo-1-butene
susceptible to Sₙ1 reactions. The departure of the bromide ion generates a resonance-

stabilized allylic carbocation, which can then be attacked by a nucleophile at either of the two

electrophilic carbon atoms. This can lead to the formation of two regioisomeric products.[12]

[13][14] Interestingly, 3-bromo-1-butene and 1-bromo-2-butene undergo Sₙ1 reactions at

nearly the same rate because they form the same resonance-stabilized allylic carbocation

intermediate.[12]

3-Bromo-1-butene Allylic Carbocation
(Resonance Form 1)

Slow, Rate-determining
-Br⁻

Allylic Carbocation
(Resonance Form 2)Resonance

Product 1
(Substitution at C3)

+ Nu⁻

Product 2
(Substitution at C1)

+ Nu⁻
Nucleophile (Nu⁻)
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Click to download full resolution via product page

Caption: Sₙ1 Reaction Mechanism of 3-Bromo-1-butene.

Electrophilic Addition
The terminal double bond of 3-Bromo-1-butene readily undergoes electrophilic addition

reactions. For instance, the addition of hydrogen halides (HX) proceeds via the formation of the

more stable secondary carbocation, following Markovnikov's rule. The initial protonation of the

double bond can lead to a carbocation that is also allylic, introducing the possibility of

rearranged products.

3-Bromo-1-butene Secondary Carbocation+ H⁺ (from HX) Markovnikov Product+ X⁻

H-X X⁻
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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